![molecular formula C21H20N2O4 B2579570 N-[(oxan-4-yl)(pyridin-3-yl)methyl]-4-oxo-4H-chromene-2-carboxamide CAS No. 2034592-07-7](/img/structure/B2579570.png)
N-[(oxan-4-yl)(pyridin-3-yl)methyl]-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(oxan-4-yl)(pyridin-3-yl)methyl]-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C21H20N2O4 and its molecular weight is 364.401. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Crystal Structure Studies
- The research on 4-oxo-N-phenyl-4H-chromene-2-carboxamide derivatives has contributed significantly to understanding crystal structures, particularly in exploring the space groups and conformations about the C-N bond. This includes the study of polymorphs and the arrangement of amide and pyran ring atoms (Reis et al., 2013).
2. Synthesis Methodologies
- The synthesis of 4H-chromenes and related compounds has been explored, emphasizing efficient methods and transformations into other heterocyclic compounds. This involves initial reactions like the oxa-Diels-Alder reaction and further conversion into hydroxybenzylated heterocycles (Lukashenko et al., 2017).
3. Development of New Heterocyclic Compounds
- The research has led to the synthesis of novel heterocyclic compounds, including pyrazolo[4,3-c]pyridine-3-ols, showcasing the versatility and potential applications of these derivatives in various fields (Karthikeyan et al., 2014).
4. Formation of Metal Complexes
- Studies have demonstrated the synthesis of novel organic ligands and metal complexes using 4-oxo-4H-chromene derivatives. This research is crucial for understanding the structural and electrochemical properties of these complexes (Myannik et al., 2018).
5. Antimicrobial Activities
- Some derivatives of 4-oxo-4H-chromene-2-carboxamide have been synthesized and evaluated for their antimicrobial activities. This indicates the potential of these compounds in medical and pharmaceutical research (Thabet et al., 2012).
6. Non-linear Optical Properties
- The synthesis of chromene derivatives has been explored, particularly focusing on their electronic, structural, and non-linear optical properties. Such research is crucial for developing new materials with specific optical applications (Arif et al., 2022).
7. Green Chemistry Applications
- The development of eco-friendly synthesis procedures for 4H-chromene-3-carboxamide derivatives highlights the application of green chemistry principles in the synthesis of these compounds (Jadhav et al., 2018).
8. Photoreactive Properties
- Research has explored the photoreactive properties of coumarin-containing polymers, which is significant for understanding the UV-induced reactions and applications in materials science (Nechifor, 2009).
Properties
IUPAC Name |
N-[oxan-4-yl(pyridin-3-yl)methyl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c24-17-12-19(27-18-6-2-1-5-16(17)18)21(25)23-20(14-7-10-26-11-8-14)15-4-3-9-22-13-15/h1-6,9,12-14,20H,7-8,10-11H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZKJSXDZUGBPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2579488.png)
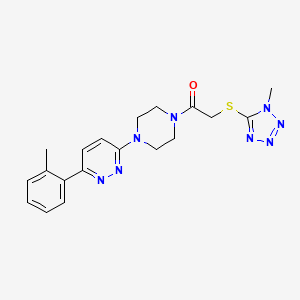
![2-fluoro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2579492.png)
![2-{5-(Benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}acetic acid](/img/structure/B2579493.png)
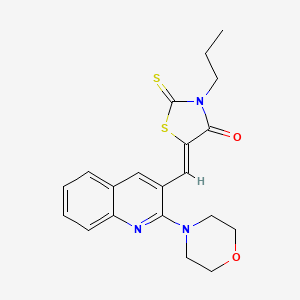
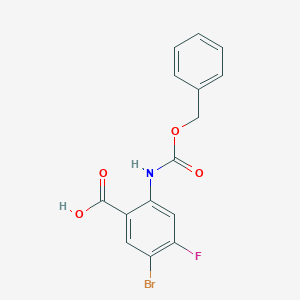
![2-cyano-N-(3-methoxypropyl)-3-{1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}prop-2-enamide](/img/structure/B2579497.png)
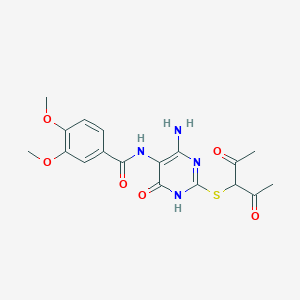
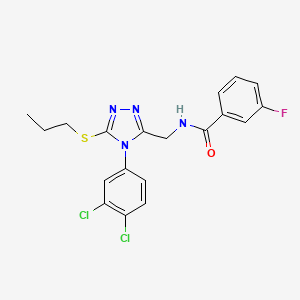
![4-Cyclopropyl-6-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine](/img/structure/B2579501.png)
![Ethyl 2-(ethylsulfanyl)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2579502.png)

![8-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-6-azaspiro[3.4]octane](/img/structure/B2579508.png)
![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2579509.png)
